3-Bromo-5-methyl-2-nitrothiophene
Overview
Description
3-Bromo-5-methyl-2-nitrothiophene is an organic compound with the molecular formula C5H4BrNO2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is notable for its applications in various fields, including organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Bromo-5-methyl-2-nitrothiophene can be synthesized through a multi-step process involving bromination and nitration of thiophene derivatives. The typical synthetic route includes:
Bromination: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide.
Nitration: The brominated thiophene is then nitrated using a mixture of concentrated nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-methyl-2-nitrothiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using tin and hydrochloric acid.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and catalysts (e.g., palladium).
Reduction: Hydrogen gas, palladium catalyst, tin, hydrochloric acid.
Oxidation: Potassium permanganate, sulfuric acid.
Major Products Formed
Substitution: Various substituted thiophene derivatives.
Reduction: 3-Bromo-5-methyl-2-aminothiophene.
Oxidation: 3-Bromo-5-carboxy-2-nitrothiophene.
Scientific Research Applications
3-Bromo-5-methyl-2-nitrothiophene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Material Science: It is used in the development of organic semiconductors and conductive polymers.
Medicinal Chemistry: The compound is explored for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Chemistry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-5-methyl-2-nitrothiophene depends on its specific application. In organic synthesis, it acts as an electrophile in substitution reactions. In biological systems, its nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-nitrothiophene: Similar structure but with the bromine and nitro groups in different positions.
3-Bromo-4-methyl-2-nitrothiophene: Similar structure with a different position of the methyl group.
5-Bromo-2-nitrothiophene: Lacks the methyl group.
Uniqueness
3-Bromo-5-methyl-2-nitrothiophene is unique due to the specific positioning of its substituents, which can influence its reactivity and the types of reactions it undergoes. This makes it a valuable intermediate in the synthesis of various complex molecules.
Properties
IUPAC Name |
3-bromo-5-methyl-2-nitrothiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNO2S/c1-3-2-4(6)5(10-3)7(8)9/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXZJZRWRQPHWMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40738178 | |
Record name | 3-Bromo-5-methyl-2-nitrothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40738178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82834-44-4 | |
Record name | 3-Bromo-5-methyl-2-nitrothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40738178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromo-5-methyl-2-nitrothiophene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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